Product packaging for L-Galactose-3-13C(Cat. No.:)

L-Galactose-3-13C

Cat. No.: B1161182
M. Wt: 181.15
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of ¹³C-Labeled Carbohydrates in Metabolic Studies

Among stable isotope tracers, ¹³C-labeled carbohydrates are particularly significant for studying energy metabolism and the biosynthesis of complex molecules. Carbohydrates like glucose, fructose, and galactose are central to cellular energy production and serve as building blocks for other biomolecules. numberanalytics.com Labeling these sugars with ¹³C allows scientists to follow the fate of the carbon atoms as they are processed through pathways such as glycolysis, the pentose (B10789219) phosphate (B84403) pathway, and the tricarboxylic acid (TCA) cycle. nih.gov

The use of ¹³C-labeled carbohydrates enables several key analytical approaches:

Metabolic Flux Analysis (MFA): By measuring the incorporation of ¹³C into downstream metabolites, researchers can determine the relative activity and contribution of different metabolic pathways. wikipedia.orgnih.gov

Structural Elucidation: ¹³C-NMR spectroscopy of labeled carbohydrates helps in determining their chemical structure, conformation, and interactions with other molecules like proteins. nih.govdiva-portal.org

Dynamic Labeling Studies: Time-resolved tracking of ¹³C enrichment in various compounds allows for the calculation of absolute flux rates, providing a dynamic picture of metabolic activity. springernature.com

These studies are critical for understanding how metabolism is altered in diseases like cancer, diabetes, and inherited metabolic disorders. isotope.comnih.gov For instance, studies using ¹³C-labeled galactose have been instrumental in assessing the residual metabolic capacity in patients with galactosemia, a genetic disorder affecting galactose metabolism. nih.govnih.gov

Overview of L-Galactose Metabolism and its Biological Importance

Galactose is a monosaccharide sugar that serves as a key source of energy and plays a crucial structural role in the formation of complex molecules such as glycoproteins and glycolipids. numberanalytics.comnih.govresearchgate.net While D-galactose is the most common form and is primarily metabolized through the well-established Leloir pathway, the L-isomer, L-galactose, also has distinct biological relevance. researchgate.netwikipedia.org For example, an unusual disaccharide containing L-galactose has been identified in the cell walls of the hornwort Anthoceros caucasicus, suggesting unique roles for this sugar in the plant kingdom. researchgate.net

The metabolism of L-galactose is not as universally understood as that of its D-isomer and can follow different biochemical routes. Research on the human gut bacterium Bacteroides vulgatus has revealed a previously unknown pathway for L-galactose metabolism. acs.org In this pathway, L-galactose is not processed through the Leloir pathway but is instead oxidized by an NAD+-dependent L-galactose dehydrogenase. acs.org

The use of specifically labeled tracers, such as L-Galactose-3-¹³C, is crucial for investigating these unique pathways. By using [¹³C-1]-L-galactose, researchers were able to use ¹³C NMR spectroscopy to identify the reaction products and elucidate the steps in this novel bacterial metabolic pathway. acs.org The study demonstrated that L-galactose is first oxidized to L-galactono-1,5-lactone, which is then hydrolyzed to L-galactonate. acs.org This type of detailed pathway analysis showcases the power of stable isotope labeling in uncovering new biochemical knowledge.

Research Data Tables

The following tables present data from studies utilizing ¹³C-labeled galactose to investigate metabolic processes.

Table 1: ¹³C NMR Chemical Shifts for Anomers of [¹³C-1]-L-galactose.

Data from a study on L-galactose metabolism in Bacteroides vulgatus. The distinct chemical shifts for the ¹³C-labeled carbon at position 1 (C-1) allow for the identification of each anomeric form of the sugar in solution.

Anomer of L-galactoseChemical Shift (ppm)
α-pyranose92.3
β-pyranose96.5
α-furanose95.0
β-furanose101.0
Source: Adapted from research on L-galactose metabolism. acs.org

Table 2: Comparison of Exogenous Carbohydrate Oxidation During Exercise.

This table shows the difference in oxidation rates between orally ingested galactose and glucose during a 120-minute exercise period. The data was obtained using ¹³C-labeled versions of each sugar.

Parameter[¹³C]Galactose Ingestion[¹³C]Glucose Ingestion
Peak Exogenous Oxidation Rate (g/min)0.41 ± 0.030.85 ± 0.04
Total Amount Oxidized (% of ingested)21%46%
Source: Adapted from a study comparing galactose and glucose metabolism during exercise. researchgate.net

Properties

Molecular Formula

C₅¹³CH₁₂O₆

Molecular Weight

181.15

Origin of Product

United States

Synthesis and Isotopic Enrichment Methodologies for L Galactose 13c

Strategies for Positional ¹³C-Labeling of L-Galactose

The introduction of a ¹³C label at a specific carbon atom, such as the C3 position of L-galactose, requires precise chemical or enzymatic control. General strategies for the positional isotopic labeling of carbohydrates can be broadly categorized and adapted for this specific purpose.

One common strategy involves the use of a smaller, isotopically labeled precursor that can be chemically or enzymatically assembled into the larger carbohydrate skeleton. For labeling at the C3 position, this could involve starting with a three-carbon ¹³C-labeled building block.

Another approach is through the biological pathways of microorganisms. Certain metabolic routes, such as the pentose (B10789219) phosphate (B84403) pathway, can result in the scrambling of carbon labels. oup.com For instance, glucose labeled at C1 or C2 can be metabolized to intermediates where the label is redistributed to other positions, including C3 of hexose (B10828440) phosphates. oup.com By carefully selecting the organism, the labeled substrate, and the cultivation conditions, it might be possible to direct the synthesis towards a desired isotopologue. This isotopic exchange process is a powerful tool for creating a variety of labeled sugars. oup.com

Chemical synthesis offers a more direct, albeit often more complex, route. This typically involves a multi-step process with protection and deprotection of various functional groups to ensure the ¹³C label is introduced at the correct position. The synthesis would likely start from a more readily available sugar, such as D-galactose or D-glucose, and involve a series of reactions to invert the stereochemistry and introduce the label. rhhz.net

Table 1: Potential Strategies for Positional ¹³C-Labeling of L-Galactose at C3

StrategyDescriptionPotential Starting MaterialsKey Considerations
Biosynthetic (In Vivo) Utilization of microbial metabolic pathways to incorporate a ¹³C label from a simple precursor into the galactose backbone.[¹³C]-Glycerol, [¹³C]-Pyruvate, specifically labeled [¹³C]-GlucoseRequires selection of appropriate microorganisms, understanding of their metabolic networks, and complex separation of the desired isotopologue.
Chemo-enzymatic Synthesis A hybrid approach combining specific enzymatic reactions with chemical synthesis steps to achieve the desired structure and labeling.D-Galactose, L-Sorbose, ¹³C-labeled synthonsBalances the high specificity of enzymes with the versatility of chemical reactions.
Total Chemical Synthesis A multi-step chemical process involving protection of hydroxyl groups, introduction of the ¹³C label, and stereochemical inversions.D-Galactose, D-Glucose, or other readily available chiral precursors.Offers precise control over labeling but can be lengthy, with potentially low overall yields.

Enzymatic and Chemical Synthesis Approaches for L-Galactose-3-¹³C Production

The production of L-Galactose-3-¹³C would likely involve a sophisticated combination of enzymatic and chemical methods to ensure both the correct stereochemistry of the L-sugar and the specific placement of the ¹³C label at the C3 position.

Enzymatic and Chemo-enzymatic Approaches:

Enzymes offer unparalleled specificity, making them ideal tools for carbohydrate modifications. An enzymatic approach to L-Galactose-3-¹³C could start from a more common sugar. For example, L-sorbose can be epimerized at the C3 position to produce L-tagatose, which can then be isomerized to L-galactose. beilstein-journals.org To introduce the ¹³C label at C3, one could envision starting with a precursor where the C3 position is already labeled.

A plausible chemo-enzymatic route could involve the following conceptual steps:

Preparation of a C3-labeled precursor: A suitable six-carbon sugar with a ¹³C label at the C3 position would be required. This could potentially be synthesized chemically.

Enzymatic epimerization: An epimerase could be used to invert the stereochemistry at specific centers to convert the precursor into the L-galactose configuration. For instance, D-tagatose can be epimerized to L-tagatose.

Enzymatic isomerization: An isomerase, such as L-rhamnose isomerase, could then be used to convert the labeled intermediate (e.g., L-tagatose-3-¹³C) into L-galactose-3-¹³C. beilstein-journals.org

Table 2: Potential Enzymatic Reactions for L-Galactose-3-¹³C Synthesis

Enzyme ClassSpecific Enzyme ExampleReactionRelevance to Synthesis
Isomerase L-rhamnose isomeraseL-tagatose ⇌ L-galactoseFinal step to create the L-galactose backbone from a labeled ketose precursor. beilstein-journals.org
Epimerase D-tagatose-3-epimerase (DTEase)D-tagatose ⇌ L-tagatoseConversion of a D-sugar intermediate to an L-sugar intermediate. beilstein-journals.org
Dehydrogenase Mannitol dehydrogenaseGalactitol → L-tagatoseOxidation of a polyol to a ketose, which can be a precursor. beilstein-journals.org

Chemical Synthesis Approaches:

A purely chemical synthesis would provide a high degree of control but would likely be a lengthy and challenging process. A potential strategy could involve the "head-to-tail" inversion of a readily available D-sugar, such as D-glucose or D-galactose. rhhz.net This strategy involves chemically modifying the C1 and C6 positions to effectively switch their functional groups, leading to the L-enantiomer.

To introduce a label at C3, the synthesis would need to be adapted to allow for the specific introduction of a ¹³C-containing reactant at this position. This would necessitate a carefully planned sequence of protecting group manipulations to expose the C3 hydroxyl group for a reaction that incorporates the ¹³C label.

A hypothetical chemical synthesis could follow these general stages:

Protection of functional groups: Starting with a suitable, readily available sugar like D-galactose, all hydroxyl groups except the one at C3 would be protected.

Oxidation and labeling: The unprotected C3 hydroxyl would be oxidized to a ketone. A subsequent reaction with a ¹³C-labeled nucleophile (e.g., ¹³C-Grignard reagent or ¹³C-cyanide followed by reduction) would introduce the label at C3 and set the stereochemistry.

Stereochemical inversions: Further steps would be required to achieve the correct L-galactose configuration, potentially involving inversions at other chiral centers.

Deprotection: Finally, the removal of all protecting groups would yield L-Galactose-3-¹³C.

Given the complexity of such a synthesis, a chemo-enzymatic approach is often more efficient for producing isotopically labeled sugars.

Advanced Spectroscopic and Chromatographic Methodologies for L Galactose 13c Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy in ¹³C-Tracer Studies

NMR spectroscopy is a cornerstone technique in ¹³C-tracer studies, offering non-destructive analysis and detailed structural information.

¹³C-NMR Spectroscopy for Positional Enrichment Determination and Isotopomer Analysis

¹³C-NMR spectroscopy directly detects the ¹³C nucleus, making it an invaluable tool for determining the specific position of the ¹³C label within the L-galactose molecule and its subsequent metabolites. The chemical shift of a ¹³C nucleus is highly sensitive to its local electronic environment, allowing for the differentiation of carbons at various positions in the sugar backbone. nih.gov

When L-Galactose-¹³C is introduced into a biological system, it can be metabolized into various other compounds. By analyzing the ¹³C-NMR spectra of these metabolites, researchers can trace the path of the labeled carbon atom. nih.gov For instance, if L-galactose is labeled at the C1 position, the appearance of a ¹³C signal at a chemical shift corresponding to a specific carbon in a downstream metabolite provides direct evidence of the metabolic conversion pathway. nih.gov The intensity of the ¹³C signal is proportional to the concentration of the labeled species, enabling the quantification of positional enrichment. nih.gov This allows for the determination of the percentage of molecules that are labeled at a specific site.

Isotopomer analysis, which is the study of the distribution of isotopes within a molecule, is also facilitated by ¹³C-NMR. By observing the coupling patterns between adjacent ¹³C nuclei (¹³C-¹³C coupling), it is possible to determine which carbons in a metabolite originated from the same precursor molecule. unimo.it This provides a deeper understanding of metabolic pathways and the integrity of the carbon backbone during biochemical transformations. unimo.it

Key Features of ¹³C-NMR in L-Galactose-¹³C Analysis:

FeatureDescriptionReference
Positional Enrichment Directly quantifies the amount of ¹³C at each carbon position in L-galactose and its metabolites. nih.gov
Isotopomer Distribution Determines the arrangement of ¹³C atoms within a molecule through analysis of ¹³C-¹³C coupling constants. unimo.it
Metabolic Pathway Tracing Tracks the flow of the ¹³C label from L-galactose to various metabolic products. nih.gov
Non-destructive Allows for the analysis of samples without altering their chemical composition.

This table summarizes the key capabilities of ¹³C-NMR for analyzing ¹³C-labeled L-galactose.

¹H-NMR and Multidimensional NMR Techniques (e.g., COSY, HSQC, HMQC-TOCSY) for Elucidating Carbon Connectivity and Structural Information

¹H-NMR spectroscopy provides detailed information about the protons in a molecule. The chemical shifts and coupling constants of protons are influenced by their neighboring atoms, including ¹³C. The presence of a ¹³C atom adjacent to a proton will result in a splitting of the proton's signal, known as ¹H-¹³C coupling. This coupling can be used to confirm the position of the ¹³C label.

Multidimensional NMR techniques are particularly powerful for complex molecules. acs.org

COSY (Correlation Spectroscopy) : This homonuclear correlation experiment reveals which protons are coupled to each other, helping to establish the proton connectivity within a sugar ring. researchgate.netresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence) : This is a heteronuclear correlation experiment that maps the correlation between a proton and the carbon to which it is directly attached. nih.govslu.se It is highly sensitive and provides a clear picture of the C-H one-bond connectivities. slu.se

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons that are two or three bonds away, which is essential for determining the linkages between monosaccharide units in an oligosaccharide or identifying the position of functional groups. researchgate.netnih.gov

HMQC-TOCSY (Heteronuclear Multiple-Quantum Coherence-Total Correlation Spectroscopy) : This hybrid technique combines the features of HMQC and TOCSY. It allows for the correlation of a proton to all other protons within its spin system, and through the one-bond C-H coupling, to the carbon atoms of that entire system. nih.govslu.se

By combining these techniques, a comprehensive structural elucidation of L-Galactose-¹³C and its metabolic products can be achieved, providing a complete picture of carbon connectivity. researchgate.netdiva-portal.org

Mass Spectrometry (MS) Techniques for Isotopic Abundance Measurement

Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions. It is instrumental in determining the isotopic abundance of ¹³C in L-galactose and its metabolites.

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Derivatization and Analysis

GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. ajrsp.com Since sugars like L-galactose are non-volatile, they must first be chemically modified through a process called derivatization to make them suitable for GC analysis. ajrsp.comrestek.com Common derivatization methods include silylation (e.g., using trimethylsilyl (B98337) (TMS) reagents) and acetylation. restek.comrestek.com

Once derivatized, the sample is injected into the gas chromatograph, where the different components are separated based on their boiling points and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and their mass-to-charge ratios are measured. researchgate.net The presence of a ¹³C atom in a molecule of L-galactose or its metabolite will result in a mass shift of one Dalton for each incorporated ¹³C atom. researchgate.net By monitoring the ion intensities at the expected mass-to-charge ratios for both the unlabeled and ¹³C-labeled species, the isotopic enrichment can be accurately quantified. oup.compsu.edu

Common Derivatization Techniques for GC-MS Analysis of Sugars:

Derivatization MethodReagentsKey FeaturesReference
TMS-Oximation Ethylhydroxylamine hydrochloride followed by BSTFAReduces the number of isomers and improves separation. restek.comrestek.com
TFA-Oximation Ethylhydroxylamine hydrochloride followed by MBTFASimilar to TMS-oximation, provides good separation. restek.comrestek.com
Alditol Acetylation Sodium borohydride (B1222165) followed by acetic anhydrideProduces a single peak for each sugar, simplifying chromatograms. restek.comrestek.com

This table outlines common derivatization methods used to prepare galactose for GC-MS analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) for Complex Biological Samples

LC-MS and UPLC-MS are powerful techniques for analyzing complex biological samples, such as plasma, urine, and cell extracts, without the need for derivatization in many cases. frontiersin.orgmdpi.com Liquid chromatography separates the components of a mixture based on their interactions with the stationary and mobile phases. UPLC utilizes smaller stationary phase particles, resulting in higher resolution, faster analysis times, and increased sensitivity compared to traditional LC. frontiersin.org

After separation by LC or UPLC, the eluent is introduced into the mass spectrometer. These techniques are particularly well-suited for analyzing polar and non-volatile compounds like L-Galactose-¹³C and its phosphorylated or conjugated metabolites directly from biological matrices. nih.govrsc.org The high sensitivity and specificity of LC-MS/MS (tandem mass spectrometry) allow for the selective detection and quantification of labeled compounds even at very low concentrations. nih.gov

Isotope Ratio Mass Spectrometry (IRMS) for Bulk ¹³C Enrichment Quantification

For the analysis of L-Galactose-¹³C, the sample is first purified and then combusted in an elemental analyzer (EA) coupled to the IRMS. The resulting CO₂ gas is introduced into the mass spectrometer, where the ion beams corresponding to ¹²CO₂ (mass 44) and ¹³CO₂ (mass 45) are measured simultaneously. frontiersin.org This allows for a very precise determination of the ¹³C/¹²C ratio. thermofisher.com

GC can also be coupled with IRMS (GC-C-IRMS), allowing for the measurement of ¹³C enrichment in individual compounds separated by the GC. nih.govresearchgate.net This is particularly useful for determining the bulk ¹³C enrichment of specific metabolites derived from L-Galactose-¹³C. nih.gov Similarly, LC-IRMS can be used to determine the ¹³C enrichment of non-volatile compounds like sugars. thermofisher.comresearchgate.netnih.gov

Integration of Chromatographic Separations with Spectrometric Analysis for Comprehensive Metabolite Profiling

The analysis of L-Galactose-13C and its metabolic fate within complex biological systems necessitates powerful analytical techniques that can separate and identify structurally similar molecules. The integration of chromatographic methods with mass spectrometry (MS) provides the requisite sensitivity and specificity for comprehensive metabolite profiling. nih.gov Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable tools for tracing the incorporation of the 13C label from L-galactose into various downstream metabolites, thereby enabling the quantification of metabolic fluxes. frontiersin.org

The fundamental principle of this approach involves introducing a 13C-labeled substrate, like L-Galactose-13C, to a biological system. creative-proteomics.com As the labeled galactose is metabolized, the 13C isotope is incorporated into a variety of downstream compounds. creative-proteomics.com Chromatographic techniques separate these complex mixtures of metabolites, after which mass spectrometry detects and quantifies the mass shift introduced by the 13C atoms. frontiersin.org This allows for the precise tracking of the carbon backbone through interconnected metabolic pathways. frontiersin.orgcreative-proteomics.com

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and widely used technique for the analysis of 13C-labeled metabolites. nih.gov It is particularly effective for analyzing volatile or semi-volatile compounds. For non-volatile molecules like sugars, a chemical derivatization step is required to increase their volatility and thermal stability. A common method involves silylating the sugars with reagents like N,O-bis(trimethylsilyl) trifluoroacetamide (B147638) (BSTFA) to create trimethylsilyl (TMS) derivatives. springernature.commdpi.com

Once derivatized, the sample is introduced into the gas chromatograph, where compounds are separated based on their boiling points and interaction with the stationary phase. The separated compounds then enter the mass spectrometer. Electron Ionization (EI) is often used, which generates characteristic fragmentation patterns of the molecules. shimadzu.com These fragments are crucial as they can provide positional information about the 13C label within the carbon skeleton of the metabolite, which is vital for detailed metabolic flux analysis. mdpi.comshimadzu.com For instance, specific ion fragments can be monitored to trace the fate of the C1 carbon of galactose through different pathways. Chemical ionization (CI) is another option that produces less fragmentation and can be better for quantifying saccharide labeling. nih.gov

GC-MS has been successfully applied to analyze 13C labeling in various sugars and their derivatives, providing complementary data to define fluxes around hexose (B10828440) and pentose (B10789219) phosphate (B84403) pools. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography coupled with mass spectrometry (LC-MS) has emerged as a powerful alternative, and often complementary, technique to GC-MS for metabolite profiling. researchgate.net A key advantage of LC-MS is its ability to analyze a wide range of compounds, including polar and non-volatile metabolites like sugars and sugar phosphates, often without the need for derivatization. researchgate.net This simplifies sample preparation and avoids potential biases introduced by the derivatization process.

In LC-MS, metabolites are separated in the liquid phase before being ionized and detected by the mass spectrometer. This approach is highly sensitive and can be used to measure the isotopologue distribution of free sugars. researchgate.net The use of high-resolution mass spectrometry (HRMS) further enhances the accuracy of determining isotopic enrichments. researchgate.net LC-MS/MS, a tandem mass spectrometry technique, allows for the fragmentation of selected parent ions to confirm the identity of metabolites and aid in structural elucidation. researchgate.net

Research Findings in Metabolite Profiling

A significant application of these integrated techniques is in the study of metabolic diseases. For example, researchers have developed methods for galactose metabolite profiling (GMP) in human fibroblasts using uniformly labeled [U-13C]-galactose to investigate classical galactosemia. nih.govresearchgate.net In these studies, LC-MS is used to quantify the intracellular levels of key metabolites in the galactose metabolic pathway.

The results from such studies can distinguish between healthy individuals and patients with different severities of the disease, demonstrating the power of this approach to assess residual metabolic capacity. nih.govresearchgate.net The analysis of [U-13C]-galactose and its labeled downstream metabolites, [U-13C]-galactose-1-phosphate and [13C6]-uridine diphosphate-galactose, provides a detailed snapshot of the metabolic block. nih.govresearchgate.net

Below is a table summarizing typical findings from a fibroblast study using [U-13C]-galactose to profile metabolites in different patient groups compared to healthy controls.

Table 1: Representative Metabolite Profile in Fibroblasts after Incubation with [U-13C]-Galactose. nih.govresearchgate.net
MetaboliteHealthy ControlsVariant Galactosemia PatientsClassical Galactosemia Patients
[U-13C]-GalactoseLowModerateHigh
[U-13C]-Galactose-1-PhosphateLowHighVery High
[13C6]-UDP-GalactoseHighLowVery Low
Table 2: Comparison of GC-MS and LC-MS for 13C-Labeled Sugar Analysis. mdpi.comnih.govresearchgate.netresearchgate.net
FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS)
Sample VolatilityRequires volatile or derivatized semi-volatile compoundsSuitable for non-volatile and polar compounds
DerivatizationTypically required for sugars (e.g., silylation) mdpi.comOften not required, simplifying sample preparation researchgate.net
Typical AnalytesAmino acids, organic acids, free sugars (derivatized) nih.govFree sugars, sugar phosphates, nucleotides (e.g., UDP-galactose) researchgate.net
Key AdvantageProvides detailed fragmentation patterns for positional isotope analysis mdpi.comHigh sensitivity and ability to analyze underivatized, polar metabolites researchgate.net

By combining these advanced analytical methodologies, researchers can effectively trace the path of L-Galactose-13C through cellular metabolism, identifying and quantifying the resulting metabolites to build accurate models of metabolic networks.

Application of L Galactose 13c in Metabolic Pathway Elucidation and Flux Analysis

Elucidation of Carbohydrate Interconversion and Catabolic Pathways

L-Galactose-1-13C is instrumental in untangling the intricate pathways of carbohydrate metabolism. Once introduced into a biological system, the labeled galactose can be metabolized and its ¹³C-labeled carbon atom traced as it appears in other sugars and their derivatives, revealing the interplay between different metabolic routes.

The metabolism of galactose is tightly linked with that of glucose. The primary route for galactose utilization is its conversion into glucose derivatives, a process that can be meticulously tracked using L-Galactose-1-13C. smpdb.ca The labeled galactose enters cells and is phosphorylated, trapping it for further metabolism. youtube.com Through a series of enzymatic reactions, primarily the Leloir pathway, the galactose molecule is ultimately converted into glucose-1-phosphate and subsequently glucose-6-phosphate. youtube.comwikipedia.org By monitoring the appearance of the ¹³C label in the glucose phosphate (B84403) pool and related metabolites, researchers can quantify the rate of this direct conversion. This approach helps to understand how organisms, from microbes to humans, process dietary galactose and integrate it into central carbohydrate metabolism. smpdb.ca

The Leloir pathway is the central metabolic route for D-galactose catabolism. wikipedia.org The use of ¹³C-labeled galactose allows for a detailed analysis of this pathway's activity. mdpi.com For instance, studies in glioblastoma cells using uniformly labeled ¹³C-galactose ([U-¹³C]Gal) have demonstrated the presence of a fully functional Leloir pathway, allowing these cancer cells to use galactose as an alternative energy source. mdpi.com

Tracing with L-Galactose-1-13C would reveal the specific fate of the first carbon through the pathway's key steps:

Phosphorylation: Galactokinase (GALK) phosphorylates L-Galactose-1-13C to produce L-Galactose-1-Phosphate-1-13C. youtube.comwikipedia.org

Uridyl Transfer: Galactose-1-phosphate uridylyltransferase (GALT) converts the labeled intermediate to UDP-Galactose, retaining the label. smpdb.cawikipedia.org

Epimerization: UDP-galactose 4-epimerase (GALE) interconverts UDP-Galactose and UDP-Glucose. smpdb.cawikipedia.orgfigshare.com

Conversion to Glucose-1-Phosphate: The resulting UDP-glucose can be converted to Glucose-1-Phosphate, which then enters central glucose metabolism. wikipedia.org

By measuring the isotopic enrichment in these intermediates, researchers can determine the flux through the Leloir pathway and identify any rate-limiting steps.

StepEnzymeSubstrate (Labeled)Product (Labeled)
1Galactokinase (GALK)L-Galactose-1-13CL-Galactose-1-Phosphate-1-13C
2Galactose-1-phosphate uridylyltransferase (GALT)L-Galactose-1-Phosphate-1-13CUDP-Galactose-1-13C
3UDP-galactose 4-epimerase (GALE)UDP-Galactose-1-13CUDP-Glucose-1-13C
4Phosphoglucomutase (PGM)Glucose-1-Phosphate-1-13CGlucose-6-Phosphate-1-13C

Once galactose is converted to Glucose-6-Phosphate (G6P) via the Leloir pathway, its carbon backbone can be funneled into two primary catabolic routes: glycolysis and the Pentose (B10789219) Phosphate Pathway (PPP). mdpi.comnih.gov L-Galactose-1-13C is an excellent tool for dissecting the relative contributions of these pathways.

Pentose Phosphate Pathway (PPP): The first step of the oxidative PPP involves the enzyme glucose-6-phosphate dehydrogenase, which decarboxylates G6P at the C1 position. nih.govyoutube.com Therefore, when L-Galactose-1-13C is metabolized to Glucose-6-Phosphate-1-13C and enters the PPP, the ¹³C label is released as ¹³CO₂. youtube.com Detecting this labeled carbon dioxide provides a direct measure of PPP flux. This was observed in studies of glioblastoma cells, where ¹³C NMR analysis following administration of labeled galactose demonstrated elevated PPP activity. mdpi.com

Glycolysis: If Glucose-6-Phosphate-1-13C enters glycolysis, the label is retained through the pathway's intermediates. It ultimately becomes the C3 carbon of pyruvate (B1213749) and lactate. nih.gov By analyzing the labeling pattern of these downstream metabolites, the glycolytic flux can be quantified.

Comparing the amount of ¹³C label released as CO₂ versus the amount incorporated into glycolytic products allows for a precise determination of the metabolic partitioning of galactose-derived glucose between the PPP and glycolysis.

Investigation of L-Ascorbate (Vitamin C) Biosynthesis Pathways

In plants and many algae, L-ascorbic acid (vitamin C) is synthesized via a pathway where L-galactose is a key intermediate. nih.gov L-Galactose-1-13C is an invaluable tracer for studying the dynamics and regulation of this vital biosynthetic route.

The primary route for ascorbate (B8700270) synthesis in plants is the Smirnoff-Wheeler pathway, which proceeds through D-mannose and L-galactose intermediates. frontiersin.orgbiorxiv.org The pathway converts GDP-L-galactose into L-galactose-1-P, then to L-galactose, which is subsequently oxidized to L-galactono-1,4-lactone and finally to L-ascorbate. nih.govnih.gov

By supplying L-Galactose-1-13C to plant tissues or algal cultures, researchers can directly trace its incorporation into the final L-ascorbate product. This confirms the activity of the pathway and allows for the quantification of ascorbate synthesis rates. The ¹³C label from the C1 position of L-galactose is expected to be found at the C1 position of L-ascorbate, providing a clear and unambiguous signal for tracking. Such tracer studies are fundamental to understanding how plants regulate vitamin C production in response to developmental cues and environmental stress. researchgate.net

¹³C labeling studies can provide deep insights into the function and control of the enzymes within the ascorbate pathway.

GDP-L-galactose phosphorylase (GGP): This enzyme, also known as VTC2, catalyzes the conversion of GDP-L-galactose to L-galactose-1-phosphate. frontiersin.orgresearchgate.net This is considered the first committed and a major rate-limiting step in the entire pathway. nih.govnih.govmdpi.com Genetic and metabolic analyses have shown that the GGP step exerts high flux control over ascorbate production. nih.govresearchgate.netscispace.com In tracer experiments using a labeled precursor that enters the pathway before this step, a low abundance of GGP protein would lead to a low incorporation of the label into the final ascorbate product. nih.gov Silencing the GGP gene results in a significant reduction in ascorbate content, a finding that could be quantitatively confirmed by demonstrating a reduced flux of ¹³C from a labeled precursor into ascorbate. mdpi.com

GDP-D-mannose 3',5'-epimerase (GME): This enzyme is responsible for synthesizing GDP-L-galactose from GDP-D-mannose, providing the direct substrate for GGP. nih.govfrontiersin.orgnih.gov The GME enzyme performs a complex double epimerization at the C3' and C5' positions of GDP-D-mannose. nih.govresearchgate.net The functionality of GME is crucial, as it connects central nucleotide sugar pools with the dedicated ascorbate synthesis pathway. biorxiv.org Using a globally labeled tracer like ¹³C-glucose, researchers can follow the flow of carbon through GDP-D-mannose to GDP-L-galactose. A disruption in GME activity would halt the appearance of the ¹³C label in GDP-L-galactose and all subsequent intermediates of the ascorbate pathway, confirming its essential role.

EnzymeAbbreviationReaction CatalyzedRole in Pathway
GDP-D-mannose 3',5'-epimeraseGMEGDP-D-mannose → GDP-L-galactoseProduces the substrate for the committed step. nih.govfrontiersin.org
GDP-L-galactose phosphorylaseGGP / VTC2GDP-L-galactose → L-galactose-1-phosphateFirst committed and rate-limiting step. nih.govfrontiersin.orgmdpi.com
L-galactose-1-phosphate phosphataseGPP / VTC4L-galactose-1-phosphate → L-galactoseDephosphorylates L-galactose-1-P. frontiersin.org
L-galactose dehydrogenaseL-GalDHL-galactose → L-galactono-1,4-lactoneOxidizes L-galactose. biorxiv.orgnih.gov
L-galactono-1,4-lactone dehydrogenaseGLDHL-galactono-1,4-lactone → L-ascorbateFinal step in the pathway. frontiersin.org

Analysis of Polysaccharide Biosynthesis and Structural Composition

The stable isotope-labeled compound, L-Galactose-13C, serves as a powerful tracer in elucidating the complex processes of polysaccharide biosynthesis and in the detailed structural characterization of these macromolecules. By incorporating a carbon-13 label, researchers can track the journey of L-galactose from a precursor molecule into the final polysaccharide structure, providing invaluable insights into metabolic pathways and molecular architecture.

Research on Plant Cell Wall Polysaccharide Synthesis and Assembly

The plant cell wall is a complex and dynamic structure composed primarily of polysaccharides such as cellulose, hemicelluloses (e.g., xyloglucans, mannans), and pectins (e.g., rhamnogalacturonan I). nih.govnih.gov Galactose is a key component of many of these polymers, particularly in the side chains of hemicelluloses and pectins, which are synthesized in the Golgi apparatus. nih.govwikipedia.org The incorporation of L-Galactose-13C into plant cell cultures allows for the tracing of its metabolic fate and integration into these specific cell wall components.

By feeding plants or cell cultures with L-Galactose-13C, scientists can monitor the synthesis and assembly of these complex carbohydrates in vivo. Analytical techniques such as solid-state Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry can then be used to detect the 13C label within the polysaccharide matrix. researchgate.net This approach helps to identify the enzymes and pathways involved in incorporating galactose into polymers like rhamnogalacturonan I, where it is crucial for gel formation, and xyloglucans, where it forms part of the complex side chains. nih.govwikipedia.org For instance, 2D 13C–13C TOCSY NMR experiments can reveal multi-bond magnetization transfer for dynamic galactose sidechains, helping to distinguish them from the more rigid polysaccharide backbones. researchgate.net

Table 1: Role of Galactose in Plant Cell Wall Polysaccharides

PolysaccharideBackbone CompositionRole of Galactose
Pectin (Rhamnogalacturonan I) Alternating rhamnose and galacturonic acidMajor component of side chains attached to the rhamnose residues, essential for gel formation. wikipedia.org
Hemicellulose (Xyloglucan) β-1,4–linked glucosyl residuesFrequently found as a substitution on xylosyl residues in the side chains. nih.gov
Hemicellulose (Galactomannan) β-1,4–linked mannan (B1593421) or alternating mannose and glucoseAttached as α-linked side chains to the mannose residues of the backbone. nih.gov

Structural Characterization of Algal Galactans and Related Polysaccharides

Algae, particularly red seaweeds (Rhodophyta), are a rich source of sulfated galactans, which are polysaccharides composed of repeating galactose units. wikipedia.orgresearchgate.netfrontiersin.orgnih.gov These galactans, such as carrageenans and agarans, have distinct structures based on the stereochemistry of their galactose units and the pattern of sulfation. frontiersin.orgnih.gov Carrageenans are built from alternating 3-linked β-D-galactose and 4-linked α-D-galactose units, while agarans consist of 3-linked β-D-galactose and 4-linked α-L-galactose units. frontiersin.orgnih.gov

The structural elucidation of these complex and varied polysaccharides relies heavily on 13C NMR spectroscopy. researchgate.netresearchgate.net The use of L-Galactose-13C as a precursor in algal culture provides a specific probe to unravel these structures. By tracking the labeled carbon, researchers can definitively assign NMR signals corresponding to the L-galactose residues within the polymer chain. This aids in determining the linkage patterns (e.g., α(1→3) or α(1→6)), the position of sulfate (B86663) groups, and the presence of other modifications like 3,6-anhydro bridges, which are critical for the polymer's physical properties. researchgate.netfrontiersin.org This isotopic labeling approach is invaluable for distinguishing between different types of galactans, such as D/L-hybrid structures, and for understanding the biosynthetic pathways that lead to their formation. frontiersin.orgnih.gov

Table 2: Structural Comparison of Major Algal Galactans

FeatureCarrageenansAgarans
Repeating B-unit 4-linked α-D-galactopyranose4-linked α-L-galactopyranose frontiersin.orgnih.gov
Repeating A-unit 3-linked β-D-galactopyranose3-linked β-D-galactopyranose frontiersin.orgnih.gov
Common Source Gigartinales (Red Algae)Gelidiales, Gracilariales (Red Algae) frontiersin.orgnih.gov
Key Derivative Often contains 3,6-anhydro-α-D-galactoseForms agarose (B213101) when the L-galactose unit is in the 3,6-anhydro form frontiersin.orgnih.gov

Investigating Glycan Structures and Biosynthetic Pathways of Glycoproteins and Glycolipids

Glycoproteins and glycolipids are essential biomolecules where complex carbohydrate chains (glycans) are attached to proteins and lipids, respectively. These glycans play critical roles in cellular recognition, signaling, and protein folding. escholarship.orgnih.gov Galactose is a common terminal monosaccharide in N-linked and O-linked glycans. nih.govbioglyco.com

The introduction of L-Galactose-13C into cellular systems enables researchers to specifically label the glycan portions of these molecules. As the labeled sugar is processed through the cell's glycosylation machinery in the endoplasmic reticulum and Golgi apparatus, it is incorporated into the growing glycan chains by glycosyltransferases. escholarship.org Subsequent analysis using techniques like high-resolution NMR or mass spectrometry allows for the precise identification of the labeled galactose within the glycan structure. nih.govnih.govoup.com This strategy can be used to map the binding epitopes for specific proteins, such as galectins, by observing which galactose unit in a repeating sequence is involved in the interaction. nih.gov It also provides a means to trace the biosynthetic pathways and to study how glycan structures are altered in different cellular states or in disease. oup.com

Table 3: Analytical Techniques for Labeled Glycan Analysis

TechniqueApplication in Glycan Analysis
NMR Spectroscopy (e.g., 2D HSQC) Determines the precise location and chemical environment of the 13C label within the glycan structure, revealing linkage and sequence information. nih.govnih.gov
Mass Spectrometry (LC-MS/MS) Identifies glycoproteins and their glycosylation sites by analyzing peptides after enrichment of labeled molecules. escholarship.orgoup.com
Chemical Tagging & Enrichment Methods like periodate (B1199274) oxidation or galactose oxidase treatment followed by biotinylation allow for the selective capture and enrichment of glycoproteins containing terminal galactose for subsequent proteomic analysis. oup.com

Metabolic Flux Analysis (MFA) and Isotopic Tracing for Quantitative Pathway Mapping

Metabolic Flux Analysis (MFA) is a cornerstone technique for quantifying the rates (fluxes) of intracellular metabolic reactions. creative-proteomics.com The use of stable isotope tracers, such as L-Galactose-13C, is central to 13C-MFA, which provides a detailed and quantitative map of carbon flow through the metabolic network. nih.govnih.gov

Determination of Intracellular Metabolic Flux Distributions

13C-Metabolic Flux Analysis (13C-MFA) is a powerful method used to quantify the in vivo activity of metabolic pathways. nih.gov The process begins with the introduction of a 13C-labeled substrate, in this case, L-Galactose-13C, into a biological system (e.g., cell culture). creative-proteomics.commdpi.com As the cells metabolize the labeled galactose, the 13C isotope is distributed throughout the network into various downstream metabolites, such as amino acids, organic acids, and sugar phosphates. nih.govmdpi.com

After a period of incubation, the distribution of the 13C label in these metabolites is precisely measured using analytical techniques like mass spectrometry (MS) or NMR. creative-proteomics.comnih.gov This experimental labeling data is then integrated with a stoichiometric model of the cell's metabolic network. By using computational algorithms, the intracellular fluxes are estimated by finding the flux distribution that best explains the observed labeling patterns. nih.gov This approach provides quantitative insights into how cells utilize carbon sources and allows for the comparison of metabolic states under different conditions. creative-proteomics.com L-Galactose-13C can thus be used to accurately measure the flux through galactose metabolic pathways and connected central carbon metabolism.

Table 4: General Steps in a 13C-MFA Experiment

StepDescription
1. Isotope Labeling Experiment Cells are cultured with a medium containing a 13C-labeled substrate (e.g., L-Galactose-13C) until an isotopic steady state is reached. nih.govmdpi.com
2. Metabolite Analysis Intracellular metabolites are extracted, and the mass isotopomer distributions (the relative abundances of molecules with different numbers of 13C atoms) are measured, typically using GC-MS, LC-MS, or NMR. nih.govmdpi.com
3. Computational Flux Estimation The measured labeling patterns and extracellular flux data (e.g., substrate uptake rates) are used as inputs for a computational model to estimate the intracellular metabolic fluxes that best reproduce the experimental data. nih.gov
4. Flux Map Visualization & Interpretation The calculated fluxes are visualized as a map, providing a quantitative understanding of the metabolic network's operation.

Application of Isotopically Non-Stationary Metabolic Flux Analysis (INST-MFA)

Isotopically Non-Stationary Metabolic Flux Analysis (INST-MFA) is an advanced form of 13C-MFA that offers distinct advantages for certain biological systems. nih.govresearchgate.net Unlike conventional steady-state MFA, which requires the system to reach both a metabolic and isotopic steady state, INST-MFA involves collecting samples during the transient phase before the isotopic equilibrium is achieved. researchgate.netvanderbilt.edunih.gov

This non-stationary approach is particularly valuable for systems with large intracellular metabolite pools or slow labeling dynamics, where reaching an isotopic steady state can be time-consuming or impractical. vanderbilt.edunih.gov By analyzing the rate at which the 13C label from a tracer like L-Galactose-13C propagates through the metabolic network over time, INST-MFA can provide more precise estimates for certain fluxes, especially exchange fluxes. vanderbilt.edu Furthermore, this method can be applied to systems that are challenging for steady-state analysis, such as autotrophic organisms or mammalian cells with complex metabolism. vanderbilt.edunih.gov The dynamic labeling data gathered in INST-MFA experiments provides a richer dataset that can enhance the accuracy and resolution of the resulting flux map. nih.govvanderbilt.edu

Table 5: Comparison of Steady-State (SS-MFA) and Isotopically Non-Stationary (INST-MFA) Methods

FeatureSteady-State MFA (SS-MFA)Isotopically Non-Stationary MFA (INST-MFA)
Isotopic State System is at isotopic steady state (labeling is constant). nih.govSystem is in an isotopic transient state (labeling changes over time). nih.govvanderbilt.edu
Sampling Typically a single time point after prolonged incubation.Multiple time points are sampled during the initial labeling phase. researchgate.netvanderbilt.edu
Data Richness Provides information on mass isotopomer distribution at a single point.Provides dynamic labeling information, offering more constraints for flux estimation. vanderbilt.edu
Applicability Best for systems that reach isotopic steady state quickly (e.g., microbes in exponential growth). nih.govIdeal for systems with slow labeling, large metabolite pools, or those that cannot reach isotopic steady state (e.g., mammalian cells, autotrophs). vanderbilt.edunih.gov
Outputs Provides estimates of metabolic fluxes.Can provide estimates of fluxes and, in some cases, intracellular metabolite concentrations. vanderbilt.edu

Flux Ratio Analysis for Branch Point Determination

The application of L-Galactose-1-13C extends to the quantitative assessment of metabolic pathway activity through a technique known as metabolic flux ratio analysis. This method leverages the position-specific labeling of the carbon backbone in L-Galactose to trace its metabolic fate and determine the relative activities of intersecting or branching metabolic pathways. By introducing L-Galactose-1-13C into a biological system, researchers can meticulously track the distribution of the ¹³C isotope into various downstream metabolites. The specific pattern of ¹³C incorporation, known as the mass isotopomer distribution, provides a quantitative measure of the flux partitioning at key metabolic nodes. nih.gov

Flux ratio analysis is particularly powerful for elucidating the control and regulation of pathways where a metabolite can be processed by two or more different enzymes, leading to different products. The choice between these pathways is a critical regulatory point in metabolism. The analysis of isotopomer patterns in metabolites downstream of such a branch point allows for the calculation of the proportion of molecules that have passed through each competing route. nih.gov

A significant pathway involving L-galactose is the D-mannose/L-galactose (Smirnoff-Wheeler) pathway for the biosynthesis of ascorbic acid (Vitamin C) in plants. nih.gov In this pathway, L-galactose is oxidized to L-galactono-1,4-lactone. nih.gov Intermediates from this pathway can also connect to central carbon metabolism. L-Galactose-1-13C can be used to probe the flux distribution at branch points where intermediates are either committed to ascorbic acid synthesis or diverted to other metabolic functions, such as the pentose phosphate pathway (PPP).

The analytical process involves administering L-Galactose-1-13C and allowing the system to reach a metabolic and isotopic steady state. nih.gov Subsequently, key downstream metabolites are extracted and their mass isotopomer distributions are determined using advanced analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govnih.gov The relative abundances of the different mass isotopologues (molecules differing only in their isotopic composition) of a given metabolite are then used to calculate the flux ratios. nih.gov

For example, if an intermediate derived from L-Galactose-1-13C enters a pathway that intersects with the pentose phosphate pathway, the position of the ¹³C label in metabolites like pyruvate can reveal the relative contributions of the different pathways. The specific scrambling and rearrangement of carbon atoms within the PPP result in a unique labeling pattern in its outputs, which can be distinguished from the labeling patterns produced by glycolysis alone.

Illustrative Research Findings: Flux Partitioning

To illustrate the principle, consider a hypothetical branch point where a six-carbon intermediate derived from L-Galactose-1-¹³C can proceed through two distinct pathways (Pathway A and Pathway B) before being converted to a three-carbon product, such as pyruvate. The resulting mass isotopomer distribution in pyruvate would directly reflect the ratio of flux through Pathway A versus Pathway B.

The table below presents hypothetical data from an experiment using L-Galactose-1-¹³C to determine the flux split at a metabolic node. The mass isotopomer distribution of Pyruvate is analyzed under two different experimental conditions, leading to a shift in pathway usage.

Table 1: Hypothetical Mass Isotopomer Distribution in Pyruvate Derived from L-Galactose-1-¹³C
Experimental ConditionPyruvate Mass IsotopologueRelative Abundance (%)Calculated Flux Ratio (Pathway A / Pathway B)
Condition 1 (Control)M+0 (Unlabeled)401.5 (60% / 40%)
M+1 (Singly Labeled)50
M+2 (Doubly Labeled)10
Condition 2 (Stressed)M+0 (Unlabeled)550.43 (30% / 70%)
M+1 (Singly Labeled)25
M+2 (Doubly Labeled)20

In this illustrative example, under Control Conditions, the calculated flux ratio indicates that 60% of the metabolic flux proceeds through Pathway A, while 40% goes through Pathway B. However, under Stressed Conditions, the metabolic network reroutes its fluxes. The change in the mass isotopomer distribution of pyruvate reveals a shift in pathway preference, with the flux ratio changing to indicate that only 30% of the flux now goes through Pathway A, while 70% is diverted through Pathway B. This quantitative data is crucial for understanding how metabolic networks adapt to changing environmental or genetic conditions.

By providing such precise, quantitative data on the in-vivo functioning of metabolic pathways, L-Galactose-1-13C serves as a powerful tool for dissecting complex metabolic networks and understanding the regulation of critical metabolic branch points. nih.govbiorxiv.org

Research Applications of L Galactose 13c in Diverse Biological Systems

Plant Systems: Carbon Partitioning, Photosynthetic Metabolism, and Stress Responses

In plant biology, L-Galactose-1-¹³C is a crucial tool for investigating the L-galactose pathway, which is the primary route for ascorbic acid (Vitamin C) biosynthesis. nih.govfrontiersin.org By supplying L-Galactose-1-¹³C to plant tissues, researchers can trace the labeled carbon as it is incorporated into ascorbic acid and other downstream metabolites. This provides quantitative insights into carbon partitioning and the regulation of photosynthetic metabolism under various conditions.

One of the key applications is in studying plant responses to abiotic and biotic stress. mdpi.commdpi.com Environmental stressors such as high light, drought, and pathogen attack can significantly alter plant metabolism, often leading to an increased demand for antioxidants like ascorbic acid. nih.gov By using L-Galactose-1-¹³C, researchers can quantify the flux through the ascorbate (B8700270) biosynthesis pathway in response to these stresses. For instance, studies have shown that under high light conditions, the expression of genes encoding enzymes in the L-galactose pathway is upregulated, leading to higher rates of ascorbate synthesis. nih.gov

Isotopically nonstationary ¹³C metabolic flux analysis (INST-MFA) is a powerful technique that utilizes tracers like L-Galactose-1-¹³C to map the flow of carbon through metabolic networks. nih.gov This method allows for the quantification of intracellular fluxes, providing a detailed picture of how plants allocate carbon resources under different environmental conditions. nih.gov For example, by tracking the ¹³C label from L-galactose, researchers can determine the extent to which carbon is partitioned between primary metabolism (e.g., growth) and secondary metabolism (e.g., defense compounds).

Table 1: Illustrative Data on Carbon Flux Partitioning in Plant Leaves Under Control and High Light Stress Conditions Using L-Galactose-1-¹³C

Metabolic PathwayFlux (relative units) - ControlFlux (relative units) - High Light StressFold Change
Ascorbic Acid Biosynthesis1002502.5
Starch Synthesis80600.75
Sucrose Synthesis120900.75
Amino Acid Synthesis50701.4

Algal Systems: Biomass Production and Biosynthesis of High-Value Compounds

By tracing the incorporation of the ¹³C label from L-Galactose-1-¹³C into ascorbate and other cellular components, researchers can gain a deeper understanding of the metabolic pathways that are active under different growth conditions. This knowledge is particularly valuable for biotechnological applications aimed at optimizing the production of specific compounds in algae. For example, metabolic flux analysis using L-Galactose-1-¹³C can help identify bottlenecks in the ascorbate biosynthesis pathway, which can then be targeted for genetic engineering to enhance production.

Furthermore, studying the role of ascorbate in stress responses is a key area of research in algal biology. Algae in bioreactors or natural environments are often exposed to stressors like high light, nutrient limitation, and temperature fluctuations. By using L-Galactose-1-¹³C, scientists can investigate how these stresses impact carbon allocation and the production of protective compounds like ascorbate.

Table 2: Hypothetical Flux Analysis of Ascorbate and Biomass Precursor Synthesis in Algae Under Optimal and Stress Conditions Using L-Galactose-1-¹³C

Metabolic OutputFlux (relative units) - Optimal GrowthFlux (relative units) - High Salinity StressFold Change
Ascorbate Synthesis501503.0
Lipid Synthesis2001200.6
Protein Synthesis150900.6
Carbohydrate Synthesis3001800.6

Microbial Systems: Elucidation of Carbohydrate Utilization Pathways and Metabolic Engineering Strategies

In microbial systems, L-Galactose-1-¹³C is a valuable tool for dissecting the complexities of carbohydrate metabolism. ucc.ienih.gov Many microorganisms possess multiple pathways for galactose utilization, including the Leloir and tagatose pathways. nih.govresearchgate.net By providing L-Galactose-1-¹³C as a substrate and analyzing the isotopic labeling patterns of downstream metabolites, researchers can determine the relative activity of these different pathways under various genetic and environmental conditions.

This information is critical for metabolic engineering efforts aimed at improving the efficiency of microbial cell factories. nih.govnih.govmdpi.com For example, in the production of biofuels and other biochemicals from lignocellulosic biomass, the co-fermentation of multiple sugars, including galactose, is often required. nih.gov However, glucose repression can hinder the utilization of other sugars. By using L-Galactose-1-¹³C to study galactose metabolism in the presence of glucose, scientists can identify regulatory mechanisms and devise strategies to overcome them, such as by modifying gene expression to enhance the uptake and metabolism of galactose. nih.gov

¹³C-Metabolic Flux Analysis (¹³C-MFA) is a cornerstone of systems metabolic engineering, providing a quantitative framework for understanding and optimizing microbial metabolism. nih.govresearchgate.net The use of L-Galactose-1-¹³C in ¹³C-MFA experiments allows for a precise determination of metabolic fluxes, which can guide the rational design of microbial strains with improved production capabilities.

Table 3: Representative Data on the Relative Flux Through Galactose Utilization Pathways in an Engineered Microorganism Using L-Galactose-1-¹³C

PathwayRelative Flux (%) - Wild TypeRelative Flux (%) - Engineered StrainChange in Flux
Leloir Pathway7030-40%
Tagatose Pathway3070+40%
Pentose (B10789219) Phosphate (B84403) Pathway2040+20%
Glycolysis8060-20%

Mammalian Cell Culture Systems: In Vitro Mechanistic Studies of Carbohydrate Metabolism

In mammalian cell culture systems, L-Galactose-1-¹³C is utilized for in vitro mechanistic studies of carbohydrate metabolism. While D-galactose is the more common isomer in mammalian systems, the study of L-galactose metabolism can provide insights into specific enzymatic activities and pathways. The labeled carbon from L-Galactose-1-¹³C can be traced to understand its conversion to other sugars and its entry into various metabolic pathways, such as glycosylation and energy production. sdu.dk

The use of stable isotope tracers like L-Galactose-1-¹³C allows for the precise measurement of metabolic fluxes in a controlled in vitro environment. This is particularly useful for studying the effects of genetic mutations, drugs, or other perturbations on cellular metabolism. For example, by comparing the metabolic fate of L-Galactose-1-¹³C in healthy versus diseased cells, researchers can identify metabolic dysregulations associated with specific pathologies.

Furthermore, these studies can help to elucidate the substrate specificity of various enzymes involved in carbohydrate metabolism. By analyzing the products formed from L-Galactose-1-¹³C, scientists can gain a better understanding of the enzymatic reactions that can act on this less common sugar isomer.

Table 4: Illustrative Metabolic Fate of L-Galactose-1-¹³C in a Mammalian Cell Line

Metabolite¹³C Incorporation (relative abundance)Implication
L-Galactose-1-phosphateHighActive galactokinase
UDP-L-galactoseModerateActivity of UDP-sugar pyrophosphorylase
GlycoproteinsLowLimited incorporation into glycans
CO₂Very LowMinimal entry into central carbon metabolism

Computational Modeling and Data Integration for L Galactose 13c Studies

Development of Isotopomer Models for Complex Metabolic Networks

Isotopomer models are mathematical frameworks that describe the distribution of isotopes within a molecule. In the context of 13C metabolic flux analysis (13C-MFA), these models are crucial for tracing the path of the 13C label from a substrate like L-Galactose-1-13C through the intricate network of metabolic reactions. nih.gov The development of these models involves creating a detailed representation of the metabolic network, including all relevant reactions and the atom transitions that occur within them.

The core of these models often involves isotopomer mapping matrices (IMMs), which mathematically describe how the carbon atoms of reactants are rearranged to form products in each biochemical reaction. maranasgroup.com By tracking these transitions, researchers can predict the expected labeling patterns of various intracellular metabolites for a given set of metabolic fluxes. When cells are cultured with a 13C-labeled substrate, the resulting distribution of the 13C label in the metabolites can be calculated based on the known biochemistry of the pathways. maranasgroup.com

These models can become highly complex, especially for large-scale metabolic networks that encompass hundreds of reactions and metabolites. maranasgroup.com The accuracy of the flux estimations is directly dependent on the completeness and correctness of the underlying metabolic model. Therefore, significant effort is dedicated to constructing comprehensive models that accurately reflect the biochemistry of the organism being studied.

Table 1: Key Components of an Isotopomer Model for 13C-MFA

ComponentDescription
Metabolic Network A detailed map of all relevant biochemical reactions, including glycolysis, the pentose (B10789219) phosphate (B84403) pathway, and the TCA cycle.
Atom Mappings Precise information on how carbon atoms are transferred from substrates to products in each reaction.
Isotopomer Distributions The predicted fractional abundance of each isotopomer for a given metabolite based on a specific flux distribution.
Substrate Input The isotopic composition of the labeled substrate, such as L-Galactose-1-13C.

Algorithms for Flux Estimation from Isotopic Labeling Data

Once an isotopomer model is established and experimental labeling data from techniques like GC-MS or LC-MS are obtained, computational algorithms are employed to estimate the intracellular metabolic fluxes. mdpi.com The fundamental principle is to find the set of fluxes that best explains the measured isotopic labeling patterns. mdpi.com This is typically framed as an optimization problem where the objective is to minimize the difference between the experimentally measured and the model-predicted isotopomer distributions. mdpi.com

Various algorithms have been developed to solve this complex, non-linear optimization problem. These algorithms iteratively adjust the flux values within the metabolic model until the simulated labeling patterns closely match the experimental data. mdpi.com The development of advanced mathematical algorithms, coupled with high-throughput mass spectrometry, has enabled the accurate and quantitative analysis of metabolic fluxes in a variety of biological systems. mdpi.com

The process of flux estimation generally involves the following steps:

Data Input : Providing the algorithm with the metabolic network model, the atom mappings, and the measured mass isotopomer distributions of key metabolites. mdpi.com

Flux Simulation : The algorithm calculates the expected labeling patterns for a given set of flux values.

Error Minimization : The difference between the simulated and measured labeling patterns is quantified using a statistical objective function.

Iterative Optimization : The algorithm systematically searches for the flux distribution that minimizes this error, thereby providing the best fit to the experimental data.

The redundancy in the data, where typically 50 to 100 isotope marker measurements are used to estimate about 10 to 20 independent fluxes, greatly improves the accuracy of the flux estimation. creative-proteomics.com

Advanced Statistical Analysis and Visualization of Metabolite Enrichment Patterns

Statistical analysis is a critical and integral step in 13C-MFA, ensuring the reliability and robustness of the estimated fluxes. creative-proteomics.com After a best-fit flux distribution is determined, statistical methods are used to assess the goodness-of-fit and to calculate confidence intervals for the estimated fluxes. creative-proteomics.com This provides a measure of the precision of the flux estimates and helps to identify which fluxes are well-determined by the data and which are not.

Visualization of metabolite enrichment patterns is also a key aspect of interpreting the data. Heatmaps, pathway maps, and other graphical representations are used to display the degree of 13C enrichment in different metabolites. These visualizations can provide an intuitive understanding of how the 13C label is propagating through the metabolic network and can help to identify unexpected metabolic activities or pathway bottlenecks. For instance, observing the time-dependent increase in 13C enrichment of metabolites can reveal the kinetics of metabolic pathways. researchgate.net

Table 2: Common Statistical and Visualization Techniques in 13C-MFA

TechniquePurpose
Chi-Square Test To assess the goodness-of-fit between the model predictions and the experimental data.
Confidence Interval Calculation To determine the precision and statistical uncertainty of the estimated flux values.
Sensitivity Analysis To evaluate how sensitive the calculated fluxes are to changes in the experimental measurements.
Heatmaps To visualize the relative enrichment of 13C in a large number of metabolites simultaneously.
Pathway Visualization To map the estimated fluxes onto a diagram of the metabolic network, providing a clear overview of metabolic activity.

Integration of 13C-MFA Data with Transcriptomics and Proteomics for Systems-Level Understanding

To gain a more holistic and systems-level understanding of cellular physiology, data from 13C-MFA is increasingly being integrated with other 'omics' datasets, such as transcriptomics (gene expression) and proteomics (protein abundance). researchgate.net While 13C-MFA provides a direct measure of the functional output of metabolic networks (i.e., the fluxes), transcriptomics and proteomics offer insights into the regulatory and enzymatic machinery that governs these fluxes.

The integration of these different data types can help to elucidate the relationships between gene expression, protein levels, and metabolic activity. researchgate.net For example, an increase in the flux through a particular pathway, as determined by 13C-MFA, might be correlated with the upregulation of the genes encoding the enzymes in that pathway. Conversely, discrepancies between transcript, protein, and flux data can reveal post-transcriptional or allosteric regulation of metabolic enzymes.

Constraint-based modeling approaches, such as Flux Balance Analysis (FBA), can be used to integrate these multi-omics datasets. researchgate.net By incorporating transcriptomic or proteomic data as constraints on the allowable flux ranges in a metabolic model, it is possible to generate more accurate predictions of the metabolic state. researchgate.net This integrated approach provides a powerful framework for understanding how cells remodel their metabolism in response to genetic or environmental perturbations. The fluxome, as determined by 13C-MFA, represents the final read-out of the physiological state of a cell and serves as an extension of the transcriptome and proteome.

Future Perspectives and Emerging Methodologies

Advancements in High-Resolution Spectrometric Techniques for Enhanced Sensitivity and Specificity

The precise quantification of 13C label incorporation into metabolites is fundamental to tracer studies. Emerging advancements in high-resolution mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are significantly improving the sensitivity and specificity of these measurements.

High-resolution MS platforms, including Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), are central to 13C-Metabolic Flux Analysis (13C-MFA). creative-proteomics.comnih.gov Recent developments in tandem MS (MS/MS) techniques, such as GC-MS/MS and LC-MS/MS, provide enhanced selectivity and sensitivity, allowing for more accurate detection of labeled metabolites in complex biological samples. creative-proteomics.com Furthermore, techniques like hydrophilic interaction liquid chromatography (HILIC) are improving the separation of polar metabolites, leading to more accurate isotopic analysis by LC-MS. nih.gov The high resolving power of modern mass spectrometers can even distinguish between metabolites labeled with different stable isotopes, such as 2H and 13C, based on their mass defects, enabling multi-tracer experiments in a single sample. nih.gov

In parallel, NMR spectroscopy offers unique advantages for positional isotopomer analysis. While direct 13C NMR has lower sensitivity due to the low gyromagnetic ratio of 13C, indirect detection methods like 1H-[13C] NMR significantly boost sensitivity. acs.orgnih.gov This approach detects protons attached to 13C nuclei, leveraging the higher sensitivity of 1H NMR. nih.gov High-resolution 1H-[13C] NMR can resolve the 13C isotope effect—a slight frequency shift in the signal of a 13C-labeled compound compared to its unlabeled counterpart—which must be accounted for in spectral analysis. acs.org Advanced spectral fitting algorithms are being developed to accurately quantify both labeled and unlabeled metabolite pools from these complex spectra. acs.org

These spectrometric advancements are critical for resolving subtle changes in metabolic fluxes and for detecting low-abundance metabolites, thereby providing a more comprehensive picture of the metabolic network.

Development of Novel Isotopic Labeling Strategies for Targeted Pathway Investigation

Beyond simply tracing the path of a labeled substrate, new isotopic labeling strategies are being developed to probe specific aspects of metabolic networks with greater precision. These strategies often involve the use of multiple, selectively labeled tracers in parallel experiments to resolve fluxes that would otherwise be unidentifiable.

One powerful approach is the use of parallel labeling experiments. For instance, using differently labeled glucose tracers, such as [1,2-13C2]-glucose and uniformly labeled [U-13C]-glucose, in separate cultures can provide complementary labeling patterns in downstream metabolites. nih.govspringernature.com This redundancy of isotopic information greatly improves the precision of flux estimations across central carbon metabolism. creative-proteomics.com Combining a 13C-glucose tracer with a 13C-glutamine tracer can further enhance the resolution of fluxes in the upper and lower parts of metabolism, respectively. cortecnet.com

Time-resolved isotope tracking, also known as "metabolic turnover analysis," is another emerging strategy. nih.gov By collecting samples at multiple time points after the introduction of the 13C-labeled substrate, researchers can capture the dynamics of label incorporation, providing insights into the kinetics of metabolic pathways that cannot be obtained from steady-state analysis. nih.gov

Furthermore, techniques such as Isotopic Ratio Outlier Analysis (IROA) are being developed to improve compound identification in untargeted metabolomics. nih.govfrontiersin.org In IROA, experimental and control samples are labeled with different ratios of 13C (e.g., 5% and 95%). This creates characteristic isotopic patterns that help distinguish true biological signals from analytical artifacts and allows for the determination of the number of carbon atoms in a molecule, aiding in its identification. nih.govfrontiersin.org These advanced labeling strategies, when combined with high-resolution spectrometry, enable a more targeted and dynamic investigation of metabolic pathways.

Expansion of 13C-MFA to Spatially Resolved and Subcellular Metabolic Mapping

A significant frontier in metabolism research is understanding how metabolic processes are organized within the complex architecture of tissues and within subcellular compartments. Traditional 13C-MFA provides a bulk measurement of fluxes from a population of cells, obscuring the metabolic heterogeneity that exists among different cell types or organelles.

Recent innovations are coupling stable isotope tracing with imaging mass spectrometry to overcome this limitation. Techniques such as "iso-imaging" utilize matrix-assisted laser desorption/ionization (MALDI) imaging mass spectrometry to visualize the spatial distribution of 13C-labeled metabolites within a tissue slice. nih.gov This has been used to map distinct metabolic activities, such as gluconeogenesis and glycolysis, to specific regions of the kidney and to observe spatial variations in nutrient utilization in the brain. nih.gov

Another novel method, 13C-SpaceM, enables spatial single-cell isotope tracing. nih.gov This technique combines MALDI imaging with microscopy to detect 13C incorporation into specific lipid classes at the single-cell level, revealing cellular heterogeneity in metabolic pathways like de novo fatty acid synthesis. nih.gov These approaches provide an unprecedented view of the spatial organization of metabolism, linking metabolic function to tissue structure and cellular identity. While these methods are still emerging, they hold immense promise for understanding metabolic specialization in complex biological systems.

Contribution of L-Galactose-13C Research to Fundamental Biochemical Knowledge and Biotechnological Innovation

Research utilizing 13C-labeled precursors, in the context of pathways involving L-galactose, has been instrumental in elucidating fundamental biochemical processes, particularly the primary route of ascorbate (B8700270) (vitamin C) biosynthesis in plants, known as the D-mannose/L-galactose or Smirnoff-Wheeler pathway. nih.govfrontiersin.org For years, the complete sequence of this pathway was unknown. Isotope tracing studies were crucial in confirming the intermediates and identifying the missing enzymatic steps. pnas.org

A landmark discovery was the identification and characterization of GDP-L-galactose phosphorylase (GGP), the enzyme that catalyzes the first committed step exclusive to ascorbate synthesis: the conversion of GDP-L-galactose to L-galactose-1-phosphate. nih.govnih.govpnas.org This finding, which clarified a critical regulatory point in the pathway, was a significant contribution to fundamental plant biochemistry. nih.gov

This fundamental knowledge has direct implications for biotechnological innovation. Ascorbate is an essential nutrient for humans, who cannot synthesize it, and it plays vital roles in plant growth and stress tolerance. pnas.org Understanding the rate-limiting steps in its biosynthesis opens avenues for metabolic engineering to enhance the nutritional value of crops. Studies have shown that overexpressing the gene for GGP in plants like tobacco can lead to a more than three-fold increase in leaf ascorbate content. nih.govpnas.org This demonstrates a powerful strategy for biofortification, aiming to increase the vitamin C content of staple foods and improve plant resilience to environmental stresses. researchgate.net The use of L-Galactose-1-13C and related labeled compounds will continue to be vital in fine-tuning these biotechnological approaches and in exploring the intricate regulation of this and other important metabolic pathways.

Data Tables

Table 1: Key Spectrometric Techniques in 13C Isotope Tracing This table summarizes advanced spectrometric methods and their specific advantages for analyzing 13C-labeled compounds like L-Galactose-1-13C.

TechniqueAbbreviationKey Advantage(s)Reference(s)
Gas Chromatography-Tandem Mass SpectrometryGC-MS/MSHigh sensitivity and specificity for volatile metabolites. creative-proteomics.com
Liquid Chromatography-Tandem Mass SpectrometryLC-MS/MSVersatile for a wide range of metabolites, including non-volatile ones. creative-proteomics.com
High-Resolution 1H-[13C] NMR Spectroscopy1H-[13C] NMRProvides positional isotopomer information; enhanced sensitivity over direct 13C NMR. acs.orgnih.gov
MALDI Imaging Mass SpectrometryMALDI-IMSEnables spatially resolved detection of labeled metabolites in tissues. nih.govnih.gov

Table 2: Emerging Isotopic Labeling Strategies This table outlines novel strategies for using 13C-labeled substrates to investigate metabolic pathways.

StrategyDescriptionApplicationReference(s)
Parallel Labeling ExperimentsUsing multiple, differently labeled tracers in parallel cultures.Improves flux resolution and accuracy across the metabolic network. nih.govcortecnet.com
Metabolic Turnover AnalysisTime-resolved tracking of isotope label incorporation.Provides insights into pathway kinetics and dynamics. nih.gov
Isotopic Ratio Outlier AnalysisIROADifferentiates biological signals from artifacts and aids in unknown compound identification. nih.govfrontiersin.org
Spatially Resolved Isotope TracingCombining isotope labeling with imaging mass spectrometry.Maps metabolic activity within tissues and at the single-cell level. nih.govnih.gov

Q & A

Q. Table 1. Analytical Methods for L-Galactose-3-¹³C Validation

MethodCritical ParametersKey Metrics
¹³C-NMRSignal integration at C3Isotopic purity ≥98%
HPLC-UV/RIRetention time, peak symmetryChemical purity ≥99%
High-res MSm/z ratios, isotopic distributionAbundance confirmation

How can researchers design metabolic flux analysis (MFA) experiments using L-Galactose-3-¹³C? (Advanced)

Methodological Answer:
MFA with L-Galactose-3-¹³C requires:

  • Experimental design :
    • Cell culture conditions : Use defined media with L-Galactose-3-¹³C as the sole carbon source to track incorporation .
    • Sampling intervals : Collect metabolites at multiple time points to capture dynamic flux .
  • Data acquisition :
    • LC-MS/MS : Quantify ¹³C isotopomers in intermediates (e.g., UDP-galactose) .
    • Isotopic steady-state : Ensure labeling reaches equilibrium (~3–5 cell doublings) .
  • Computational modeling : Tools like INCA or Isotopo integrate MS data to map fluxes in the Leloir pathway .

Common pitfalls : Natural ¹³C abundance (~1.1%) can skew results; use background subtraction algorithms .

What strategies resolve discrepancies in ¹³C enrichment data from L-Galactose-3-¹³C tracing studies? (Advanced)

Methodological Answer:
Discrepancies arise from:

  • Sample preparation : Hydrolysis of glycosidic bonds may introduce unlabeled contaminants. Validate extraction protocols with spike-in controls .
  • Instrument calibration : Ensure MS sensitivity via daily tuning with ¹³C-labeled standards (e.g., ¹³C6-glucose) .
  • Biological variability : Replicate experiments (n ≥ 3) and apply statistical tests (e.g., ANOVA) to distinguish technical vs. biological noise .

Case study : A 2023 Cell Metabolism study attributed inconsistent galactonate flux to oxygen levels; replicating under hypoxic conditions resolved discrepancies .

How should researchers handle isotopic dilution effects when using L-Galactose-3-¹³C in vivo? (Advanced)

Methodological Answer:
Isotopic dilution occurs via:

  • Endogenous unlabeled pools : Pre-treat models with unlabeled galactose depletion .
  • Competing pathways : Use gene knockouts (e.g., galE mutants) to block alternative metabolic routes .
  • Dose optimization : Conduct pilot studies to determine minimal effective ¹³C-galactose concentration for detectable enrichment .

Quantification : Correct for dilution using mass isotopomer distribution vectors (MIDs) in MFA software .

What are best practices for storing L-Galactose-3-¹³C to prevent isotopic exchange? (Basic)

Methodological Answer:

  • Storage conditions :
    • Temperature : -20°C in anhydrous, sealed vials .
    • Solvent : Avoid aqueous solutions; use lyophilized form or organic solvents (e.g., DMSO) .
  • Stability testing : Periodically validate purity via ¹³C-NMR and HPLC every 6 months .

How can researchers optimize detection limits for ¹³C-galactose in complex biological matrices? (Advanced)

Methodological Answer:

  • Sample preparation :
    • Solid-phase extraction (SPE) : Use hydrophilic-lipophilic balance (HLB) cartridges to remove lipids/proteins .
    • Derivatization : Enhance MS sensitivity via permethylation or silylation .
  • Instrumentation :
    • High-resolution MS : Orbitrap or Q-TOF systems achieve <0.1% detection limits for ¹³C isotopomers .
    • Internal standards : Spike with ²H- or ¹⁵N-labeled galactose for quantification .

How to integrate L-Galactose-3-¹³C data with existing literature on galactose metabolism? (Basic)

Methodological Answer:

  • Literature review : Use Google Scholar with Boolean queries (e.g., "L-Galactose AND ¹³C AND metabolism") and filter by "Since 2020" for recent studies .
  • Data alignment : Compare flux rates with published MFA models (e.g., Plant Physiology datasets) using normalization to cell biomass .

What computational tools analyze positional ¹³C labeling in galactose-derived metabolites? (Advanced)

Methodological Answer:

  • Software :
    • INCA : Maps metabolic networks using ¹³C labeling data and flux bounds .
    • OpenFLUX : Requires stoichiometric models and isotopomer measurements .
  • Validation : Compare simulated vs. experimental ¹³C patterns in key metabolites (e.g., UDP-galactose) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.